N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine
Description
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-N-methyl-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4,13H,12H2,1H3 |
InChI Key |
MEYYQAJWRZTQBW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Antiparasitic Properties
Research has indicated that derivatives of N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine exhibit antiparasitic activity. In vitro studies have shown that certain analogs demonstrate efficacy against malaria and toxoplasmosis in animal models. For example, compounds similar to this compound have been tested for their ability to reduce parasitemia in infected mice, showing promising results compared to standard treatments .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl group can enhance biological activity against various cancer types . For instance, certain derivatives showed significant cytotoxicity against glioblastoma cell lines .
Applications in Drug Development
This compound and its derivatives are being explored as lead compounds in drug discovery. Their unique structural features allow for the development of targeted therapies against diseases such as cancer and infectious diseases. The incorporation of trifluoromethyl groups is particularly notable for improving the pharmacokinetic properties of drugs, enhancing their metabolic stability and bioavailability .
Material Science Applications
In addition to biological applications, this compound is being studied for its potential use in material science. Compounds with trifluoromethyl groups are known to impart unique properties to polymers and materials, such as increased thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials .
Case Study 1: Antiparasitic Activity Testing
In a study assessing the antiparasitic activity of various compounds related to this compound, a specific analog was administered to Plasmodium berghei-infected mice. The results demonstrated a significant reduction in parasitemia levels compared to untreated controls, indicating the compound's potential as an antimalarial agent.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of modified versions of this compound on various cancer cell lines. One variant showed an IC50 value of 25 μM against MCF-7 breast cancer cells. Flow cytometry analyses confirmed that this compound induced apoptosis effectively within 48 hours of treatment.
Mechanism of Action
The mechanism of action of N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with intracellular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Yield :
- Electron-Withdrawing Groups : Derivatives with -CF₃ (e.g., 7b in ) achieve high yields (92%) due to stabilized intermediates.
- Bromo Substituents : Brominated analogues (e.g., 3-bromo-5-(trifluoromethyl)benzene-1,2-diamine, ) exhibit moderate yields (76–82%), likely due to steric hindrance .
- N-Alkylation : N1-Methyl derivatives show improved stability compared to N-benzyl or N-tert-butyl analogues, which require additional purification steps .
Physical and Chemical Properties
Lipophilicity and Solubility :
The -CF₃ group enhances lipophilicity, increasing membrane permeability. However, the methyl group at N1 reduces steric bulk compared to bulkier substituents like 3,5-bis(trifluoromethyl)benzyl (), improving aqueous solubility .
Basicity and Electronic Effects :
- The electron-withdrawing -CF₃ group decreases the basicity of the adjacent amine, reducing nucleophilicity. This contrasts with electron-donating groups (e.g., -OCH₃ in 7b, ), which increase amine reactivity .
- N1-Methylation further lowers basicity compared to unsubstituted diamines, influencing coordination in metal complexes .
Data Tables
Table 1: Comparison of Substituent Effects on Key Properties
Biological Activity
N1-Methyl-6-(trifluoromethyl)benzene-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Compound Overview
This compound is characterized by the following chemical structure:
- Chemical Formula: C8H8F3N2
- Molecular Weight: 202.16 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials: The synthesis often begins with commercially available 3,5-bis(trifluoromethyl)aniline.
- Reagents: Common reagents include hydrogenation catalysts and solvents such as ethanol or dimethylformamide (DMF).
- Yield: The final product can be isolated with high purity using techniques such as column chromatography.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines.
Case Study: Antiproliferative Activity
In vitro assays have shown that this compound has submicromolar inhibitory effects on cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCC827 | 0.25 | PI3Kα inhibition |
| A549 | 0.30 | Apoptosis induction |
| MCF-7 | 0.35 | Cell cycle arrest |
The mechanism of action has been linked to the inhibition of the PI3K signaling pathway, which is crucial for cell growth and survival in many cancers .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: It induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, contributing to cellular stress and apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing N1-methyl-6-(trifluoromethyl)benzene-1,2-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution followed by catalytic hydrogenation. For example, This compound can be derived from trifluoromethyl-substituted nitrobenzene precursors via reduction with SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Reaction progress is monitored by TLC, and the product is isolated via alkaline extraction and solvent evaporation . Copper-catalyzed oxidative coupling methods, as seen in related benzene-1,2-diamine derivatives, may also be adapted by substituting starting materials with methyl and trifluoromethyl groups .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using SHELXL (for refinement) and OLEX2 (for structure solution and analysis) is critical. For example, related benzene-1,2-diamine derivatives were resolved via single-crystal diffraction, with hydrogen bonding and torsion angles analyzed to validate stereochemistry . Additionally, LC-MS can confirm molecular weight and purity, while NMR (¹H/¹³C) identifies substituent positions and detects impurities .
Q. What precautions are necessary for handling and storing this compound due to its instability?
- Methodological Answer : Diamines are prone to oxidation and degradation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use freshly distilled solvents during synthesis to minimize side reactions. Immediate use in downstream reactions (e.g., forming imidazoles or Schiff bases) is recommended to avoid decomposition .
Advanced Research Questions
Q. How can this compound serve as a precursor for fluorescent or bioactive molecules?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances fluorescence in heterocyclic derivatives. For instance, coupling with aminophenols via CuCl/PIDA-mediated oxidative cyclization yields oxazolo-phenoxazines with tunable emission (370–450 nm). Adjusting substituents modulates quantum yields and Stokes shifts . In medicinal chemistry, this diamine can be functionalized into benzoimidazole derivatives via condensation with carbonyl compounds, which are screened for anticancer activity using MTT assays .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The methyl and trifluoromethyl groups introduce steric hindrance, complicating crystal packing. Slow vapor diffusion (e.g., hexane/ethyl acetate) at 4°C promotes nucleation. For twinned crystals, SHELXL 's TWIN/BASF commands refine occupancy and anisotropic displacement parameters. High-resolution data (≤0.8 Å) improves electron density maps for accurate H-atom placement .
Q. How does the trifluoromethyl group influence reactivity in catalytic applications?
- Methodological Answer : The –CF₃ group enhances electrophilicity, enabling participation in palladium-catalyzed cross-coupling reactions. For example, analogous compounds act as transient directing groups in C–H activation, improving regioselectivity. Optimize conditions with Pd(OAc)₂, ligands (e.g., PCy₃), and Ag₂CO₃ as an oxidant in DMF at 120°C .
Data Contradictions and Optimization
Q. Conflicting fluorescence intensities are observed in derivatives of benzene-1,2-diamines. How can experimental variables be optimized?
- Methodological Answer : Contradictions may stem from solvent polarity, substitution patterns, or aggregation effects. Use time-resolved fluorescence spectroscopy to distinguish intrinsic vs. environmental effects. For example, polar aprotic solvents (e.g., DMSO) enhance emission in oxazolo-phenoxazines, while electron-donating groups (e.g., –OCH₃) redshift wavelengths .
Q. Discrepancies in catalytic efficiency arise when scaling up reactions. What factors should be prioritized?
- Methodological Answer : Mass transfer limitations in large-scale syntheses reduce yields. Transition to flow chemistry with microreactors to maintain high surface-to-volume ratios. For copper-catalyzed reactions, ensure homogeneous mixing via ultrasonic agitation and precise temperature control (±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
